molecular formula C13H16N4O2 B4880201 {(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol

{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol

Cat. No. B4880201
M. Wt: 260.29 g/mol
InChI Key: GVSVTDXFSFZTAE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol, commonly known as MPMP, is a chemical compound with potential applications in scientific research. MPMP is a synthetic compound that belongs to the class of pyrrolidinyl pyridines and is known to exhibit high affinity towards certain receptors in the brain. In

Mechanism of Action

The mechanism of action of MPMP involves its interaction with the α7 and α4β2 nAChRs. MPMP is known to act as a positive allosteric modulator of these receptors, which enhances their activity. This leads to an increase in the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in several physiological and pathological processes.
Biochemical and Physiological Effects:
MPMP has several biochemical and physiological effects, including the enhancement of cognitive function, the reduction of anxiety and depression-like behaviors, and the modulation of reward-related behaviors. MPMP is also known to exhibit neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of MPMP is its high affinity towards the α7 and α4β2 nAChRs, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. MPMP is also known to exhibit selectivity towards these receptors, which reduces the likelihood of off-target effects. However, one of the limitations of MPMP is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on MPMP. One potential direction is the development of more potent and selective analogs of MPMP, which could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of MPMP on cognitive function and behavior, which could provide insights into its potential as a cognitive enhancer. Additionally, the study of the interaction of MPMP with other receptors and neurotransmitter systems could lead to a better understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of MPMP involves several steps, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyridine-2-amine to form 5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinylamine. This intermediate is then reacted with (2S)-2-aminopyrrolidine to form {(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol. The synthesis of MPMP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MPMP has potential applications in scientific research, particularly in the field of neuroscience. MPMP is known to exhibit high affinity towards certain receptors in the brain, including the α7 nicotinic acetylcholine receptor (nAChR) and the α4β2 nAChR. These receptors are involved in several physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases.

properties

IUPAC Name

[(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-15-13(19-16-9)10-4-5-12(14-7-10)17-6-2-3-11(17)8-18/h4-5,7,11,18H,2-3,6,8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSVTDXFSFZTAE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC[C@H]3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol

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